Bienvenue dans la boutique en ligne BenchChem!

SHS4121705

Mitochondrial uncoupling Structure-activity relationship Oxygen consumption rate

SHS4121705 (CAS 2379550-82-8, Compound 12i) is a uniquely balanced mitochondrial uncoupler from the 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol chemotype. It combines low-μM cellular potency (EC50 4.3 μM in L6 myoblasts) with exceptional oral pharmacokinetics (Cmax 80.9 μM, t1/2 5.7 h) and preferential hepatic accumulation. Unlike structural analogs that sacrifice bioavailability for potency, SHS4121705 maintains solubility >500 μM without hERG liability or hyperthermia. Validated in the STAM mouse NASH model (25 mg/kg/day reduces steatosis, inflammation, and fibrosis), this compound is the gold-standard reference for mitochondrial uncoupling studies. Ideal for benchmarking novel NASH therapeutics and chronic metabolic disease models.

Molecular Formula C11H6F3N5O3
Molecular Weight 313.19 g/mol
Cat. No. B3025871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHS4121705
Molecular FormulaC11H6F3N5O3
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F
InChIInChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20)
InChIKeyPCQQMHFCVPYYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHS4121705: An Orally Bioavailable Mitochondrial Uncoupler for NASH Research and Beyond


SHS4121705 (CAS 2379550-82-8), also known as compound 12i, is a small-molecule mitochondrial uncoupler belonging to the 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol chemotype [1]. It functions by transporting protons across the mitochondrial inner membrane independently of ATP synthase, thereby increasing cellular metabolic rate and oxygen consumption [1]. The compound has been extensively characterized for its in vitro potency (EC50 = 4.3 μM in L6 myoblast cells), excellent oral pharmacokinetics in mice (Cmax = 80.9 μM, t1/2 = 5.7 h), and robust efficacy in the STAM mouse model of nonalcoholic steatohepatitis (NASH) at 25 mg/kg/day [1].

Why SHS4121705 Cannot Be Readily Substituted by Other Mitochondrial Uncouplers or Close Analogs


Mitochondrial uncouplers are a chemically diverse class, but within the 6-amino-oxadiazolopyrazine scaffold, minor structural modifications dramatically alter both in vitro potency and in vivo pharmacokinetic behavior [1]. For instance, analogs with high in vitro efficacy (e.g., 12j, 12m) often exhibit poor oral exposure or short half-lives, precluding their use in chronic in vivo studies [1]. Conversely, compounds with improved solubility may sacrifice potency or liver targeting. SHS4121705 uniquely balances these properties—combining low micromolar cellular potency with high oral bioavailability, extended half-life, and preferential liver accumulation—making it functionally non-interchangeable with structurally similar analogs or other uncouplers like BAM15 or CCCP [1].

SHS4121705 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Optimized In Vitro Potency Within the OCF₃ Analog Subseries

Among the trifluoromethoxy (OCF₃) substituted analogs in the 6-amino-oxadiazolopyrazine series, SHS4121705 (para-OCF₃, 12i) demonstrates the best balance of potency and efficacy. It exhibits an EC50 of 4.3 μM with 64% of BAM15 maximal OCR in L6 myoblast cells, whereas the ortho-OCF₃ analog 12g shows a higher EC50 of 7.1 μM and the meta-OCF₃ analog 12h shows 5.1 μM [1]. More importantly, when compared to other highly efficacious but less potent analogs such as 12j (84% BAM15 OCR, EC50 6.3 μM) and 12m (86% BAM15 OCR, EC50 7.0 μM), SHS4121705 achieves comparable efficacy at 1.5–1.6× lower concentration, translating to a lower required dose for equivalent metabolic stimulation [1].

Mitochondrial uncoupling Structure-activity relationship Oxygen consumption rate

Superior Oral Pharmacokinetics Relative to Structurally Related Potent Analogs

In head-to-head PK studies in mice following a single 10 mg/kg oral gavage, SHS4121705 (12i) achieved a maximal plasma concentration (Cmax) of 80.9 μM and a half-life (t1/2) of 5.7 h [1]. In stark contrast, the potent alkoxy analog 12ah (EC50 = 3.7 μM) exhibited a Cmax of only 3.4 μM and a half-life of merely 0.3 h, while the tert-butyl analog 12az (EC50 = 4.0 μM) showed Cmax 12.5 μM and t1/2 0.4 h [1]. This >23-fold difference in Cmax and >19-fold difference in half-life between SHS4121705 and 12ah underscores the critical impact of the trifluoromethoxy substituent on metabolic stability and oral exposure [1].

Oral bioavailability Pharmacokinetics Drug metabolism

Markedly Improved Solubility and Reduced Lipophilicity Over the Parent Lead Compound 9

SHS4121705 was designed to overcome the poor aqueous solubility of the earlier lead compound 9. In PBS at pH 7.4, SHS4121705 exhibits solubility >500 μM, a >50-fold improvement over compound 9 which showed solubility <10 μM under identical conditions [1]. Concomitantly, the calculated partition coefficient (cLogP) decreased from 6.4 (compound 9) to 5.2 (SHS4121705), indicating reduced lipophilicity that favors oral absorption and formulation [1]. This optimization directly contributed to SHS4121705's high liver exposure of 15.8 ± 1.3 μg/g following oral administration in mice [1].

Physicochemical properties Drug-likeness Solubility

In Vivo NASH Efficacy Equivalent to Telmisartan Without Adverse Metabolic Consequences

In the STAM mouse model of NASH, 21-day dietary administration of SHS4121705 at 25 mg/kg/day reduced the NAFLD Activity Score (NAS) by 2 points (from 4.63 ± 0.26 in vehicle to 2.63 ± 0.18), with complete elimination of steatosis (score 0) and significant reduction in ballooning (0.25 ± 0.16) [1]. Fibrosis area, measured by Picrosirius Red staining, decreased to 0.62 ± 0.07%, a value statistically indistinguishable from the positive control telmisartan (0.60 ± 0.07%) [1]. Critically, unlike telmisartan—which elevated plasma cholesterol and glucose—SHS4121705 treatment did not alter plasma triglycerides, cholesterol, or glucose levels, and did not affect body temperature or food intake [1].

NASH Steatohepatitis Fibrosis

Absence of hERG Channel Activity and Hyperthermia Risk

SHS4121705 was evaluated for activity against the hERG potassium channel, a common off-target liability associated with QT prolongation, and showed no inhibitory activity (see Supporting Information of [1]). Additionally, in contrast to classical uncouplers such as 2,4-dinitrophenol (DNP) which can induce dangerous hyperthermia at therapeutic doses, SHS4121705 did not alter core body temperature in mice over the 21-day treatment period [1]. While direct head-to-head hERG data for close analogs are not reported, the absence of these class-associated toxicities represents a critical differentiation point for procurement decisions.

Cardiac safety hERG Thermoregulation

SHS4121705: Preferred Applications in Metabolic Disease Research and Drug Discovery


Nonalcoholic Steatohepatitis (NASH) Preclinical Drug Development

SHS4121705 is validated in the gold-standard STAM mouse model of NASH, demonstrating robust reductions in steatosis, inflammation, ballooning, and fibrosis [1]. Its once-daily oral dosing compatibility and high liver exposure make it an ideal reference compound for benchmarking novel NASH therapeutics, particularly those targeting mitochondrial dysfunction or hepatic energy metabolism [1].

Mitochondrial Bioenergetics and Uncoupling Mechanism Studies

With a well-defined mechanism of protonophoric uncoupling and a clean in vitro profile (EC50 = 4.3 μM; 64% BAM15 OCR), SHS4121705 serves as a precise tool for investigating the role of mild mitochondrial uncoupling in cellular metabolism, oxidative stress, and ATP homeostasis [1]. Its lack of hERG activity and absence of hyperthermia further ensure that observed biological effects are on-target [1].

Metabolic Disease Pharmacology in Rodent Models

SHS4121705's favorable pharmacokinetics (Cmax 80.9 μM, t1/2 5.7 h in mice) and clean metabolic profile (no changes in plasma glucose, cholesterol, or triglycerides) support its use in chronic dosing paradigms for obesity, type 2 diabetes, and related metabolic disorders where mitochondrial uncoupling is hypothesized to improve insulin sensitivity and reduce ectopic lipid accumulation [1].

Reference Standard for Mitochondrial Uncoupler Screening Libraries

Given the extensive SAR data available for the 6-amino-oxadiazolopyrazine scaffold, SHS4121705 is uniquely positioned as a benchmark compound for screening novel uncouplers. Its balanced potency, solubility (>500 μM), and oral bioavailability provide a high-quality reference for normalizing assay performance and evaluating new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHS4121705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.